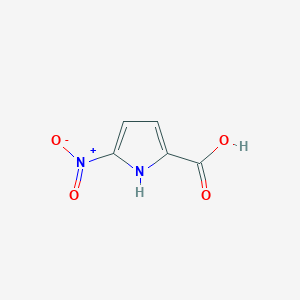

5-nitro-1H-pyrrole-2-carboxylic acid

Overview

Description

5-Nitro-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H4N2O4 . It has an average mass of 156.096 Da and a monoisotopic mass of 156.017105 Da .

Synthesis Analysis

The synthesis of pyrrole compounds, including this compound, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with alternating single and double bonds, and a carboxylic acid group attached at the 2-position of the pyrrole ring .Physical and Chemical Properties Analysis

This compound has an average mass of 156.096 Da and a monoisotopic mass of 156.017105 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Nanocatalyst Synthesis

5-nitro-1H-pyrrole-2-carboxylic acid has been utilized in the synthesis of novel organic–inorganic hybrid heterogeneous catalysts. For instance, Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles, a type of nanocatalyst, have been manufactured and characterized for catalytic activity. This type of catalyst has shown effectiveness in synthesizing new heterocyclic systems like isoxazolo[4,3-e]indazole, displaying moderate antibacterial activities against both Gram-positive and Gram-negative bacteria (Poormirzaei, 2020).

Intermediate in Porphyrin Synthesis

Benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, related to this compound, are prepared as intermediates in the synthesis of porphyrins and related compounds. These compounds are important in various chemical processes, including pharmaceutical and dye production (Lash et al., 1994).

Industrial Production Improvement

The synthesis process of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, which begins with pyrrole as the starting material, has been improved for suitability in industrial production. This showcases the scalability and industrial applicability of derivatives of this compound (Yuan Rong-xin, 2011).

Microwave Irradiation Synthesis

Utilizing microwave irradiation, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, similar to this compound, have been synthesized efficiently from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates. This method demonstrates the potential for rapid and efficient synthesis of related compounds (Khajuria et al., 2013).

Gas-Phase Basicity Analysis

Studies on the gas-phase basicity of pyrrole and its nitro derivatives, including compounds like this compound, have revealed that nitro derivatives preferentially protonate on the nitro group. This research is crucial for understanding the chemical properties of these compounds in various states (Esseffar et al., 2002).

Building Blocks for Hydroporphyrins

Derivatives of pyrrole-2-carboxylic acid, closely related to this compound, have been used as building blocks in the synthesis of hydroporphyrins, demonstrating their relevance in complex organic synthesis processes (Ptaszek et al., 2005).

Properties

IUPAC Name |

5-nitro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-5(9)3-1-2-4(6-3)7(10)11/h1-2,6H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOZHQMZMOXIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625206 | |

| Record name | 5-Nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-72-2 | |

| Record name | 5-Nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B3023322.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)